Np-ypt3 protein - 147995-33-3

Np-ypt3 protein

Catalog Number: EVT-1521282
CAS Number: 147995-33-3
Molecular Formula: C10H8N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Np-ypt3 protein is a significant component in the realm of cellular biology, particularly in the context of protein synthesis and regulation. This protein plays a crucial role in various cellular processes, including translation and ribosome dynamics. Understanding its classification, sources, and functional mechanisms is essential for comprehending its impact on cellular activities.

Source and Classification

Np-ypt3 protein is derived from the model organism Saccharomyces cerevisiae, commonly known as baker's yeast. It is classified as a member of the GTPase family, which are proteins that bind and hydrolyze guanosine triphosphate (GTP). This classification places Np-ypt3 within a broader category of proteins involved in signal transduction and molecular transport across membranes. The protein is particularly noted for its role in vesicle trafficking and the regulation of exocytosis processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Np-ypt3 protein can be achieved through various methodologies, primarily focusing on in vitro translation systems. These systems utilize cell-free extracts from yeast or other eukaryotic cells that are supplemented with necessary components such as ribosomes, transfer RNAs, and aminoacyl-tRNA synthetases.

  1. Cell-Free Protein Synthesis: This method involves using crude extracts from cells that have been depleted of their endogenous mRNA. The extracts are then supplemented with a template (either DNA or mRNA) to initiate translation. The process allows for the manipulation of reaction conditions to optimize protein yield and activity .
  2. In Vitro Translation: This technique often employs coupled transcription-translation systems where plasmid DNA containing the gene for Np-ypt3 is transcribed into mRNA, which is subsequently translated into protein in a controlled environment .
Molecular Structure Analysis

Structure and Data

The molecular structure of Np-ypt3 protein features characteristic domains typical of GTPases, including a GTP-binding domain that facilitates its interaction with GTP and GDP. The three-dimensional conformation is crucial for its function in cellular signaling pathways.

  • Structural Data: Detailed structural analysis can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which reveal the spatial arrangement of atoms within the protein .
Chemical Reactions Analysis

Reactions and Technical Details

Np-ypt3 protein engages in several biochemical reactions essential for its function:

  1. GTP Hydrolysis: The hydrolysis of GTP to GDP is a critical reaction that activates or deactivates the Np-ypt3 protein, influencing its ability to interact with downstream effectors involved in vesicle trafficking.
  2. Protein-Protein Interactions: Np-ypt3 forms complexes with other proteins during vesicle budding and fusion processes, facilitating communication between different cellular compartments .
Mechanism of Action

Process and Data

The mechanism of action for Np-ypt3 revolves around its role as a molecular switch:

  1. Activation: When bound to GTP, Np-ypt3 undergoes a conformational change that allows it to interact with specific target proteins involved in vesicle transport.
  2. Deactivation: The hydrolysis of GTP to GDP results in a return to an inactive state, terminating its signaling activity. This cycle is crucial for maintaining cellular homeostasis and regulating transport processes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Np-ypt3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 25 kDa.
  • Isoelectric Point: Typically around pH 6-7, indicating its behavior under physiological conditions.
  • Stability: The protein's stability can be affected by temperature, pH, and ionic strength, necessitating specific storage conditions to maintain activity.

These properties are essential for understanding how Np-ypt3 functions within the cellular milieu .

Applications

Scientific Uses

The applications of Np-ypt3 protein extend across various fields:

  1. Cell Biology Research: It serves as a model for studying GTPase function and regulation in eukaryotic cells.
  2. Vesicle Trafficking Studies: Researchers utilize Np-ypt3 to explore mechanisms underlying intracellular transport processes.
  3. Biotechnological Applications: Insights gained from studying this protein can inform the development of novel therapeutic strategies targeting vesicular transport-related diseases.
Introduction to Np-ypt3 Protein

Discovery and Nomenclature of Np-ypt3 in Nicotiana plumbaginifolia

The Np-ypt3 protein was identified through comparative genomic studies in the wild tobacco plant Nicotiana plumbaginifolia, a model system for plant molecular biology and disease resistance research [2] [7]. Its nomenclature follows established conventions for Rab/Ypt GTPases: "Np" designates its species origin (Nicotiana plumbaginifolia), while "ypt3" reflects its homology to the yeast Ypt3 protein first characterized in Schizosaccharomyces pombe [1] [2]. This classification places Np-ypt3 within the Rab GTPase family—key regulators of vesicular trafficking in eukaryotes. Though the exact discovery timeline remains less documented than its yeast counterpart, Np-ypt3's identification emerged from investigations into plant orthologs of trafficking regulators, leveraging N. plumbaginifolia's significance as a genetic resource for economically important traits [7].

Table 1: Nomenclature Breakdown of Np-ypt3

ComponentDesignationBiological Basis
Prefix (Np)Nicotiana plumbaginifoliaSpecies of origin
Root (ypt)Yeast Transport ProteinHistorical classification of yeast trafficking proteins
Number (3)Isoform specificityDirect homology to Ypt3/Rab11 subfamily

Structural Classification Within the Rab/Ypt Small GTP-Binding Protein Family

Np-ypt3 belongs to the Ras superfamily of small GTPases, specifically classified under the Rab/Ypt subfamily characterized by molecular weights of 20-25 kDa and conserved structural domains [5]. Like all Rab GTPases, Np-ypt3 features:

  • A conserved G domain responsible for GTP/GDP binding and hydrolysis, containing five signature motifs (G1-G5) that coordinate nucleotide interactions. The switch I and II regions within this domain undergo conformational changes during GTP-GDP cycling, enabling effector protein recruitment [5].
  • Hypervariable C-terminal regions (HVD) that determine subcellular localization. This domain undergoes post-translational modification (geranylgeranylation) for membrane association [5].
  • Rab-specific motifs (RabF motifs) that define structural fingerprints across the Rab family. Np-ypt3 likely shares RabF1 (phosphate/Mg²⁺ binding), RabF2 (GTP specificity), and RabF5 (effector interaction) motifs with other Rab members [5].

Structurally, Np-ypt3 aligns closest to the Rab11 subfamily (including mammalian Rab11a/b and yeast Ypt31/32), characterized by distinct sequence signatures in the switch II region—a critical determinant of effector specificity [5] [9]. This classification implies shared functional mechanisms in post-Golgi trafficking, particularly recycling endosome functions.

Table 2: Key Structural Domains of Np-ypt3 and Functional Equivalents

Domain/MotifFunctional RoleHomologs
G Domain (G1-G5)Nucleotide binding/hydrolysisUniversal in Rab GTPases
Switch I/II RegionsEffector recruitment; conformational switchingRab11/Ypt3 subfamily
C-terminal HVDMembrane targeting via prenylationMammalian Rab11, S. pombe Ypt3
RabF1-5 motifsRab family-specific structural determinantsConserved across eukaryotes

Evolutionary Conservation: Homology to Schizosaccharomyces pombe Ypt3 and Mammalian Rab11

Np-ypt3 exemplifies deep evolutionary conservation of membrane trafficking machinery. It shares significant sequence homology (~60-70%) with Schizosaccharomyces pombe Ypt3 and mammalian Rab11, confirming its placement in an evolutionarily ancient Rab11/Ypt3 clade [1] [5] [9]. Functional studies across these homologs reveal conserved roles:

  • In S. pombe: Ypt3 is essential for multiple exocytic pathway steps, including Golgi-derived vesicle transport, cytokinesis, cell wall integrity, and vacuole fusion. Temperature-sensitive ypt3-i5 mutants accumulate aberrant Golgi structures and show abolished secretion at restrictive temperatures [1].
  • In mammals: Rab11 regulates recycling endosome function, secretory vesicle exocytosis, and ciliogenesis [5].
  • In plants: Np-ypt3 is predicted to mediate analogous processes, particularly polarized secretion to growth sites and vacuolar biogenesis, based on conserved domain architecture and functional complementation studies in heterologous systems [2] [9].

Phylogenetic analyses indicate that the Rab11/Ypt3 subfamily diverged early in eukaryotic evolution, prior to the plant-fungi split, explaining its broad conservation [2] [5]. This conservation extends to functional interactions with downstream effectors; for example, both Ypt3 and Rab11 bind TRAPPII complex subunits for activation, suggesting Np-ypt3 likely utilizes similar guanine nucleotide exchange factors (GEFs) [6] [9].

Table 3: Functional Conservation Across Ypt3/Rab11 Family Members

OrganismProteinKey FunctionsShared Motifs with Np-ypt3
Nicotiana plumbaginifoliaNp-ypt3Post-Golgi trafficking; polarized secretion (predicted)N/A
Schizosaccharomyces pombeYpt3Golgi exit; vacuole fusion; cytokinesisSwitch II (85%); G1-G5 motifs (90%)
MammalsRab11Recycling endosomes; ciliogenesis; exocytosisSwitch II (75%); C-terminal prenylation sites

This conservation highlights Np-ypt3's role as a critical component in the fundamental eukaryotic membrane trafficking machinery, with plant-specific adaptations potentially related to cell wall biosynthesis or stress-responsive secretion [2] [9]. Future studies leveraging its homology to yeast and mammalian systems could elucidate plant-specific regulatory mechanisms while underscoring universal Rab GTPase functions.

Properties

CAS Number

147995-33-3

Product Name

Np-ypt3 protein

Molecular Formula

C10H8N2O2

Synonyms

Np-ypt3 protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.